Cas no 1699186-77-0 (3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- Pyrazolo[1,5-a]pyrimidine, 3-bromo-4,5,6,7-tetrahydro-6-methyl-2-propyl-
- EN300-1117984
- 1699186-77-0
- 3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
-
- インチ: 1S/C10H16BrN3/c1-3-4-8-9(11)10-12-5-7(2)6-14(10)13-8/h7,12H,3-6H2,1-2H3
- InChIKey: XPGMTLHKRIRBJW-UHFFFAOYSA-N
- ほほえんだ: C12=C(Br)C(CCC)=NN1CC(C)CN2
計算された属性
- せいみつぶんしりょう: 257.05276g/mol
- どういたいしつりょう: 257.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 29.8Ų
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3(Predicted)
- ふってん: 361.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.96±0.40(Predicted)
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1117984-1g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1117984-0.05g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1117984-5.0g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1117984-0.5g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1117984-1.0g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1117984-10.0g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1117984-0.1g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1117984-0.25g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1117984-10g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1117984-5g |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1699186-77-0 | 95% | 5g |
$2858.0 | 2023-10-27 |
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報
Research Brief on 3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1699186-77-0)
3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1699186-77-0) is a pyrazolopyrimidine derivative that has recently garnered attention in chemical biology and medicinal chemistry research. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and modulation of various signaling pathways. Recent studies have explored its potential as a scaffold for drug development, particularly in oncology and inflammatory diseases.
The synthesis of 3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves multi-step organic reactions, with the bromo-substituent at the 3-position playing a critical role in its reactivity. This structural feature allows for further functionalization via cross-coupling reactions, making it a versatile intermediate for medicinal chemistry applications. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have highlighted its utility in structure-activity relationship (SAR) studies.
In a 2023 study, researchers investigated the compound's inhibitory effects on cyclin-dependent kinases (CDKs), a family of enzymes implicated in cell cycle regulation. The results demonstrated moderate activity against CDK2 and CDK4, with IC50 values in the low micromolar range. Molecular docking studies suggested that the bromo-substituent contributes to binding affinity by forming halogen bonds with key amino acid residues in the ATP-binding pocket of these kinases.
Another significant application of this compound was reported in the development of allosteric modulators for G-protein coupled receptors (GPCRs). The pyrazolopyrimidine core was found to interact with transmembrane domains of certain GPCRs, potentially offering improved selectivity compared to orthosteric ligands. This finding, published in Nature Chemical Biology in early 2024, opens new avenues for designing novel therapeutics with reduced side-effect profiles.
From a safety and pharmacokinetic perspective, preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that 3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits moderate metabolic stability in human liver microsomes, with a half-life of approximately 45 minutes. The compound shows good permeability in Caco-2 cell assays, suggesting potential for oral bioavailability. However, further optimization may be required to improve its metabolic stability for therapeutic applications.
The commercial availability of this compound from major chemical suppliers (typically listed under CAS 1699186-77-0) has facilitated its adoption in various research programs. Current pricing ranges from $200-$500 per gram depending on purity (generally ≥95% by HPLC) and supplier. Several contract research organizations now offer custom synthesis services for analogs of this scaffold, reflecting growing industry interest.
Future research directions for this compound class include exploration of its potential in targeted protein degradation (PROTACs) and as a fragment in fragment-based drug discovery. The bromine atom presents an attractive handle for further derivatization, particularly in click chemistry applications. Ongoing studies are also investigating its fluorescent properties for potential use as a biological probe.
In conclusion, 3-bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine represents a promising chemical scaffold with multiple applications in drug discovery and chemical biology. Its unique structural features and demonstrated biological activities warrant continued investigation, particularly in the development of kinase inhibitors and GPCR modulators. Researchers working with this compound should consider both its synthetic versatility and the growing body of pharmacological data when designing new studies.
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